molecular formula C15H20N4O2 B2987348 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-83-0

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2987348
CAS No.: 2034375-83-0
M. Wt: 288.351
InChI Key: YOQKQZRSYZJKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound based on the privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its resemblance to natural purine bases . This scaffold is recognized as a versatile kinase inhibitor template, with demonstrated potential in the development of targeted anticancer therapies . Specifically, related analogs have been investigated as potent and selective inhibitors of various kinases, including Threonine Tyrosine Kinase (TTK), which is overexpressed in a range of human cancers . The structural features of this compound—including the 4-(piperidin-1-yl) group at the C4 position and the 8-(2-methoxyethyl) substitution—are consistent with modifications known to enhance binding affinity and selectivity towards kinase targets . Researchers value this chemotype for its good oral bioavailability and kinase selectivity profiles, making it a valuable tool for probing biological pathways in oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(2-methoxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-10-9-19-13(20)6-5-12-14(16-11-17-15(12)19)18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQKQZRSYZJKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air and at room temperature . Industrial production methods may involve optimizing these conditions for large-scale synthesis.

Chemical Reactions Analysis

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include DMSO, radical quenchers, and spin-trapping techniques . Major products formed from these reactions include unsaturated derivatives and substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and signaling pathways, including tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions lead to the modulation of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse biological activities depending on substituents at key positions (C-2, C-4, C-6, and N-8). Below is a detailed comparison of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one with structurally related analogs.

Structural and Functional Modifications

Impact of Substituents on Activity

C-4 Position
  • Piperidin-1-yl (Compound 43): The piperidine group enhances solubility and enables interactions with hydrophobic kinase pockets. Compared to smaller substituents (e.g., amino or methyl), piperidine improves selectivity for MST3/4 over related kinases .
  • Chlorine (4-Chloro derivatives) : Chlorine at C-4 facilitates nucleophilic substitution, enabling further diversification (e.g., coupling with amines or alkynes) .
  • Amino groups: 4-Amino derivatives (e.g., 13) are intermediates for Sonogashira or Suzuki couplings, expanding chemical diversity .
N-8 Position
  • 2-Methoxyethyl (Compound 43) : The methoxyethyl chain enhances metabolic stability compared to alkyl or aryl groups. This substituent is less sterically hindering than cyclopentyl (Palbociclib) or acryloylpiperazine (PRN1371), favoring kinase hinge-binding .
  • Cyclopentyl (Palbociclib) : Bulky substituents at N-8 improve CDK4/6 selectivity by occupying a hydrophobic back pocket .
C-6 Position
  • Aryl halides (Compound 43, PRN1371) : Chlorine or dichloro groups at C-6 enhance potency by forming halogen bonds with kinase catalytic domains. The 6-methylpyridinyl group in 43 contributes to π-π stacking interactions .
Kinase Inhibition Profiles
  • Compound 43 : Selective for MST3/4 kinases (IC₅₀ < 100 nM) with >50-fold selectivity over MST1 and other STE20-family kinases .
  • PRN1371: Irreversible FGFR1–4 inhibitor (IC₅₀ = 1–10 nM) with efficacy in xenograft models of FGFR-driven cancers .
  • Palbociclib : CDK4/6 inhibitor (IC₅₀ = 11 nM for CDK4) approved for hormone receptor-positive breast cancer .

Biological Activity

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound is a derivative of pyrido[2,3-d]pyrimidine, a class known for its diverse pharmacological properties. The compound's molecular formula is C15H20N4O2C_{15}H_{20}N_{4}O_{2} with a molecular weight of 288.34 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit several enzymes and signaling pathways, including:

  • Tyrosine Kinase Inhibition : This compound has demonstrated activity against tyrosine kinases, which are critical in regulating cellular functions and are often implicated in cancer .
  • Extracellular Signal-Regulated Kinases (ERK) : It also affects ERK pathways, which play a significant role in cell proliferation and survival .
  • Phosphatidylinositol-3 Kinase (PI3K) : The inhibition of PI3K pathways has implications in cancer biology and metabolic disorders .

Anticancer Properties

Research indicates that 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibits significant anticancer activity. Various studies have evaluated its effects on different cancer cell lines:

Cell Line IC50 (μM) Mechanism
A5490.440 ± 0.039EGFR Inhibition
H197515.629 ± 1.03Tyrosine Kinase Inhibition
NCI-H460>50Non-specific

These findings suggest that the compound can inhibit cell growth and induce apoptosis in specific cancer types .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development as an antibacterial agent .

CNS Depressive Effects

The compound also exhibits central nervous system (CNS) depressive effects, which may be beneficial in treating anxiety or depression-related disorders. The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems .

Case Studies

  • Study on Antitumor Activity : A study conducted on various pyrido[2,3-d]pyrimidines highlighted the superior activity of derivatives containing the methoxyethyl group at position 8 compared to other substituents. This suggests that the specific substitution pattern significantly influences biological activity .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor aminopyrroles or pyridopyrimidine derivatives under acidic conditions (e.g., formic acid reflux) followed by functionalization with phosphorus oxychloride for halogenation . Optimization includes adjusting reaction time, temperature, and stoichiometry of substituents (e.g., piperidine and methoxyethyl groups) to improve yield and purity. Characterization via HPLC (≥98% purity) and spectroscopic methods (NMR, IR) is critical for validation .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., 482.36 g/mol) , complemented by 1^1H/13^13C NMR to resolve substituent positions (e.g., methoxyethyl and piperidinyl groups). X-ray crystallography may be employed if single crystals are obtainable, as demonstrated for analogous pyrido[2,3-d]pyrimidinones .

Q. What computational tools are recommended for predicting physicochemical properties and reactivity?

  • Methodological Answer : Databases like PISTACHIO, REAXYS, and PubChem provide predictive models for solubility, logP, and metabolic stability . Density Functional Theory (DFT) calculations can assess electronic effects of substituents (e.g., methoxyethyl’s electron-donating nature) on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HeLa) and control compounds. For kinase inhibition studies, compare IC50_{50} values under consistent ATP concentrations and buffer conditions. Meta-analyses of structural analogs (e.g., PD-173952 or PF-06465469) may clarify structure-activity relationships (SAR) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this chemical series?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., replacing piperidine with morpholine or varying methoxyethyl chain length). Test these analogs in parallel biological assays (e.g., kinase inhibition or cytotoxicity screens) to map critical substituents. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to targets like tyrosine kinases .

Q. How should experimental designs account for environmental stability and degradation pathways?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products (e.g., hydrolysis of the methoxyethyl group). Environmental fate studies, as outlined in Project INCHEMBIOL, can model abiotic/biotic transformations and ecological risks .

Q. What are the challenges in achieving enantiomeric purity for chiral analogs of this compound?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak columns) or asymmetric synthesis (e.g., catalytic enantioselective alkylation) is required. For example, the ethyl-substituted pyrrolopyrimidine analogs require careful control of stereochemistry during cyclization .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for kinase targets?

  • Methodological Answer : Differences may arise from assay formats (e.g., radiometric vs. fluorescence polarization). Re-evaluate binding using orthogonal methods (e.g., SPR or ITC) and confirm target engagement via cellular thermal shift assays (CETSA). Cross-reference with structural data (e.g., PDB entries for kinase-ligand complexes) .

Q. Why do solubility predictions conflict with experimental observations?

  • Methodological Answer : Predictive models may fail to account for polymorphic forms or aggregation. Experimentally determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and characterize solid-state forms via XRPD or DSC .

Experimental Design Tables

Parameter Optimization Strategy Relevant Evidence
Synthetic YieldVary POCl3_3 stoichiometry and reflux duration
PurityHPLC method: C18 column, acetonitrile/water gradient
Biological Assay ConsistencyUse internal controls and replicate plates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.